molecular formula C16H14FN3O2S B2431686 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine CAS No. 1251546-09-4

4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine

Cat. No.: B2431686
CAS No.: 1251546-09-4
M. Wt: 331.37
InChI Key: CHKLBZRUQFMZPW-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluoropyridine and dimethoxyphenyl groups in the molecule suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of Fluoropyridine Group: The fluoropyridine moiety can be attached through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitro groups (if present) or the thiazole ring.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the thiazole ring might produce thiazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluoropyridine group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine: Lacks the fluorine atom, which may affect its biological activity.

    4-(3,4-dimethoxyphenyl)-N-(5-chloropyridin-2-yl)thiazol-2-amine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and pharmacological properties.

Uniqueness

The presence of the fluoropyridine group in 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine may confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-21-13-5-3-10(7-14(13)22-2)12-9-23-16(19-12)20-15-6-4-11(17)8-18-15/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKLBZRUQFMZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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